molecular formula C6Br2Cl2FI B15201554 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene

Cat. No.: B15201554
M. Wt: 448.68 g/mol
InChI Key: PTBWOPPWWXNXPZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl2FI. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method includes the use of bromine and chlorine reagents to introduce the respective halogen atoms onto a fluoroiodobenzene precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

    Diazotization: Conversion of aniline derivatives to diazonium salts.

    Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.

    Halogen Exchange: Introduction of additional halogen atoms through halogen exchange reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Electrophilic Substitution: Bromine, chlorine, iodine.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their properties.

    Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene involves its reactivity with various reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition, reductive elimination, and other reactions facilitated by its halogen substituents. These reactions often involve transition metal catalysts, such as palladium, which mediate the formation and cleavage of carbon-halogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3,5-dichloro-4-fluoroaniline
  • 1,4-Dibromo-2,5-difluorobenzene
  • 2,5-Dibromo-3,4-difluorothiophene

Uniqueness

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is unique due to the combination of five different halogen atoms on a single benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications that require selective halogenation and functionalization.

Properties

Molecular Formula

C6Br2Cl2FI

Molecular Weight

448.68 g/mol

IUPAC Name

1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene

InChI

InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12

InChI Key

PTBWOPPWWXNXPZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F

Origin of Product

United States

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